molecular formula C8H13NO2 B040974 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 20448-79-7

2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B040974
CAS RN: 20448-79-7
M. Wt: 155.19 g/mol
InChI Key: MPUVBVXDFRDIPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid and its derivatives involves various strategies, including asymmetric synthesis, stereocontrolled procedures, and efficient methodologies that leverage the Corey-Link methodology, photochemical [2+2] cycloaddition, and stereoselective cyclopropanation. These approaches are designed to construct the bicyclic framework with high diastereoselectivity and yield, making the synthesis process valuable for further applications in medicinal chemistry and biological research (Park et al., 2008), (Pedregal & Prowse, 2002), (Charnay-Pouget et al., 2021).

Molecular Structure Analysis

The molecular structure of 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid derivatives has been extensively analyzed using techniques like 1H NMR spectroscopy and X-ray crystallography. These analyses confirm the constrained structure of the compound, which is crucial for its role as a mimic for biological molecules and turns in peptides. The structural confirmation aids in understanding the compound's interaction with biological targets and its potential therapeutic applications (Palkó et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid primarily focus on its functionalization and derivatization to explore its chemical properties and potential as a scaffold in drug design. The compound's ability to undergo reactions such as cycloaddition, chemoselective ester cleavage, and Curtius rearrangement highlights its versatility in synthetic chemistry (Kim et al., 2015).

Physical Properties Analysis

The physical properties of 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid derivatives, such as solubility, melting point, and stability, are crucial for their application in biological systems. While detailed studies on these aspects are not directly available, the synthesis and structural analysis provide insights into the compound's behavior in different environments, facilitating its use in further pharmaceutical research.

Chemical Properties Analysis

The chemical properties, including reactivity, isomerization, and interaction with biomolecules, are essential for understanding the compound's biological activity. Its conformationally restricted structure influences its interaction with receptors and enzymes, making it a valuable tool for studying biochemical pathways and developing new therapeutic agents (Vorberg et al., 2017).

Scientific Research Applications

  • Preparation of Heterocycles : This compound is used in the synthesis of methylene-bridged 3,1-benzoxazines, 3,1-benzoxazin-2-ones, and 3,1-benzoxazin-2-thiones, contributing to the study of saturated heterocycles (Stájer et al., 1984).

  • Stereoselective Synthesis : It is utilized for the stereoselective synthesis of α- and β-isomers, essential in various scientific research applications (Kim et al., 2015).

  • Production of Pyrrolo[1,2-a]pyridine : The compound facilitates the chemical reactions to produce methanodioxopyrrolo[1,2-a][3,1]benzoxazines and pyrrolo[1,2-a]pyridine (Stájer et al., 2004).

  • Neurochemical Studies : It selectively affects neutral amino acid levels in the cerebral cortex of rats, impacting valine, isoleucine, and phenylalanine levels (Zand et al., 1974).

  • Diabetes Research : This compound inhibits insulin release in insulin-producing cells and is influenced by D-glucose, affecting respiration, ATP content, and insulin release (Sener et al., 1987).

  • Isomerization Studies : It isomerizes in acidic or basic solutions, aiding in the stereoselective preparations of heterocycles (Miklós et al., 2002).

  • Stereochemistry Analysis : The synthesized diastereomers of this compound are useful in studying the stereochemistry of related compounds (Palkó et al., 2005).

  • Blood Glucose and Insulin Secretion : It has been shown to lower blood glucose and stimulate insulin secretion in rats (Christensen & Cullen, 1969).

  • Agonist Properties : A related compound, 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, exhibits anticonvulsant and anxiolytic properties as a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist (Pedregal & Prowse, 2002).

  • Gamma-Turn Mimic : It is used as a novel gamma-turn mimic for structural analysis and computational prediction of turn structures (Park et al., 2008).

  • Glucose Oxidation in Pancreatic Islets : The insulin-releasing isomer stimulates glucose oxidation in pancreatic islets (Gylfe, 1974).

  • Amino Acid Transport Discrimination : It is used to discriminate amino acid transport systems and inhibitory actions on cellular uptake of known system-specific amino acids (Christensen et al., 1983).

  • Methionine Analogue Studies : As a methionine analogue, it exhibits a remarkable cathodic shift of 450 mV (Glass et al., 1990).

  • Nametkin Shift Evidence : Its structure determination provides evidence for the Nametkin Shift (Cameron et al., 1994).

  • Glycemic Control in Diabetic Mice : It improves glycemic control in diabetic mice, potentially through improved insulin secretion and reduced β-cell apoptosis (Han et al., 2012).

  • Metabolic Studies : The compound stimulates alanine and glycerol consumption, leading to increased synthesis of glucose, lactate, and glutamine in rabbit renal tubules (Winiarska et al., 1998).

  • Pancreatic Islet Metabolism : It stimulates pancreatic islet metabolism and insulin release by activating glutamate dehydrogenase in pancreatic islet homogenates (Sener et al., 1981).

  • mGlu2 and mGlu3 Receptor Affinity : Related compounds show little or no affinity for the mGlu2 and mGlu3 receptors (Charnay-Pouget et al., 2021).

  • Structural Studies of Chiral Cyclic Amino Acids : Chiral cyclic amino acids synthesized from this compound can be characterized using single-crystal X-ray methods for structural studies (Pyne et al., 1993).

properties

IUPAC Name

2-aminobicyclo[2.2.1]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c9-8(7(10)11)4-5-1-2-6(8)3-5/h5-6H,1-4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUVBVXDFRDIPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10942624
Record name 2-Aminonorbornane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10942624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid

CAS RN

20448-79-7, 39669-35-7
Record name 2-Aminobicyclo(2,2,1)heptane-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020448797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo(2.2.1)heptane-2-carboxylic acid, 2-amino-, endo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039669357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminonorbornane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10942624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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